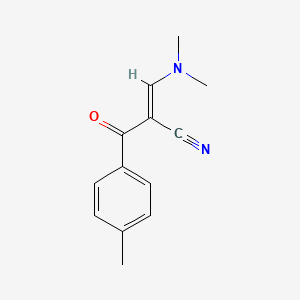

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Description

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUVUUPRYIYVRL-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method Summary:

- Reactants: Acrylonitrile and dimethylamine.

- Reaction Conditions: Mild temperatures (25–80°C, preferably 40–60°C), counter-current flow in a bubble column reactor.

- Molar Ratio: Dimethylamine to acrylonitrile between 1:1 and 1.5:1, preferably close to 1:1.

- Reaction Time: 20 to 120 minutes, preferably 30 to 60 minutes.

- Outcome: Nearly quantitative yield of β-(dimethylamino)-propionitrile as a clear liquid requiring no further purification.

Advantages:

- Simple operation without the need for extreme cooling.

- High yield (~99%).

- Product can be directly used in subsequent synthesis steps.

This method is industrially viable and has been patented for efficient production of the intermediate.

Condensation with 4-Methylbenzaldehyde

The key step to form the acrylonitrile derivative involves a condensation reaction between β-(dimethylamino)-propionitrile and 4-methylbenzaldehyde.

Typical Procedure:

- Solvent: Aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Catalyst: Catalytic amounts of potassium hydroxide (KOH) dissolved in an alcohol (e.g., methanol).

- Molar Ratios: Aromatic aldehyde to β-(dimethylamino)-propionitrile typically 1:1 to 1:2.

- Temperature: 20–100°C, often around 45–85°C.

- Reaction Time: 3 to 8 hours.

- Process: The aldehyde and acrylonitrile derivative are dissolved in the solvent, catalyst added, and the mixture heated to promote condensation forming 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Notes:

- The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

- The condensation forms the acrylonitrile backbone with the dimethylamino and benzoyl substituents.

Optional Substitution of Dimethylamino Group

In some related syntheses (e.g., for 3-anilino derivatives), the dimethylamino group can be substituted by aniline under acidic conditions. For this compound, this step may be omitted or modified depending on the target compound.

Conditions for Substitution (if applicable):

- Solvent: Low-carbon alcohols such as methanol.

- Acid: Dilute sulfuric acid, hydrochloric acid, or acetic acid to adjust pH to 0.5–6.5 (preferably 3.0–3.5).

- Temperature: 50–100°C.

- Time: 0.5 to 4 hours.

- Outcome: Replacement of dimethylamino group by aniline or other nucleophiles.

Isolation and Purification

After reaction completion:

- The reaction mixture is diluted with methanol or other alcohols.

- Methanol is removed by distillation under reduced pressure.

- Water is added, and the mixture is cooled to 0–5°C to precipitate the product.

- The solid is filtered, washed (e.g., with cold ethanol-water solution), and dried.

This yields a solid product with high purity and good yield (often >90%).

Data Table Summarizing Key Preparation Parameters

| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Molar Ratios (Aldehyde:Amine) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| β-(Dimethylamino)-propionitrile synthesis | Acrylonitrile + Dimethylamine, bubble column | 40–60 | 0.5–2 | 1:1 to 1.5:1 | ~99 | Mild conditions, no purification needed |

| Condensation with 4-methylbenzaldehyde | β-(Dimethylamino)-propionitrile + 4-methylbenzaldehyde + KOH catalyst in DMSO | 45–85 | 3–8 | 1:1 to 1:2 | >90 | Monitored by TLC, aprotic solvent used |

| Optional substitution (if any) | Aniline + acid + alcohol solvent | 50–100 | 0.5–4 | 1:1 to 1:1.5 | Variable | pH controlled, replaces dimethylamino group |

| Isolation and purification | Methanol removal, water addition, cooling | 0–5 | N/A | N/A | N/A | Precipitation and filtration |

Research Findings and Industrial Relevance

- The preparation methods are designed for scalability and industrial application, emphasizing high yield, low cost, and operational simplicity.

- The use of aprotic solvents and mild bases like KOH facilitates efficient condensation without side reactions.

- The β-(dimethylamino)-propionitrile intermediate is a versatile building block, prepared in high purity and yield, enabling downstream synthesis of various acrylonitrile derivatives.

- The process parameters such as temperature, molar ratios, and pH are critical for optimizing product yield and purity.

- The final product is isolated by crystallization, ensuring ease of handling and storage.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group or the acrylonitrile moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acrylonitriles or benzoyl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a compound structurally related to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile exhibited significant antimitotic activity against human tumor cells. In vitro evaluations conducted by the National Cancer Institute revealed that similar compounds showed mean growth inhibition values of approximately 15.72 µM, indicating potential for further development as anticancer agents .

Drug Development

The compound has been investigated for its drug-like properties using computational tools such as SwissADME, which assesses various pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME). These assessments are crucial for determining the viability of compounds in drug formulation .

Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that can be employed in pharmaceutical formulations or as intermediates in chemical reactions.

Heterocyclic Compounds

The compound is also involved in the synthesis of heterocyclic compounds, which have been found to exhibit biological activity against various targets, including kinases associated with cancer progression . The ability to modify the structure of this compound allows researchers to explore a wide range of biological activities.

Photophysical Properties

Research has indicated that this compound exhibits interesting photophysical properties that can be harnessed in material science, particularly in the development of photonic devices and sensors . The compound's ability to absorb light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Study on Anticancer Activity

A study conducted by the National Cancer Institute evaluated a series of compounds related to this compound against a panel of cancer cell lines. The results indicated a promising profile with several compounds showing IC50 values below 20 µM, suggesting their potential as lead candidates for further development .

Case Study on Photophysical Properties

Research into the photophysical characteristics of derivatives of this compound demonstrated significant fluorescence under UV light, making them candidates for applications in biosensing technologies and organic electronics .

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The dimethylamino group and the acrylonitrile moiety play crucial roles in binding to the target sites and modulating their activity.

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

The compound’s key structural motifs—dimethylamino and 4-methylbenzoyl groups—distinguish it from related acrylonitriles. Below is a comparative analysis:

Key Observations :

Reactivity Comparison :

Physicochemical Properties

| Property | Target Compound | 3-CF₃ Analog | 2,4-DiCl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 225.26 | 268.23 | 269.13 |

| LogP (Predicted) | ~2.5 | ~3.2 | ~3.8 |

| Solubility | Moderate (DMAA) | Low (CF₃) | Low (Cl) |

Notes:

- The 4-methyl group improves lipophilicity over polar groups (e.g., Cl, CF₃) but maintains better solubility than halogenated analogs due to the dimethylamino group .

Activité Biologique

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, often referred to as DMABAC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DMABAC is characterized by the presence of a dimethylamino group and a 4-methylbenzoyl moiety attached to an acrylonitrile backbone. The molecular formula is , and its structure can be represented as follows:

The biological activity of DMABAC is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : DMABAC has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways.

- Antioxidant Activity : The compound exhibits scavenging activity against free radicals, contributing to its protective effects in cellular models.

Antiproliferative Effects

Research indicates that DMABAC possesses significant antiproliferative properties against various cancer cell lines. In vitro studies demonstrated that DMABAC inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Cell cycle arrest |

| A549 | 8 | Apoptosis induction |

Case Studies

-

Breast Cancer Study :

- In a study published in Journal of Medicinal Chemistry, DMABAC was tested on MCF-7 cells, showing a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with DMABAC.

-

Lung Cancer Research :

- A separate investigation reported that DMABAC significantly reduced the viability of A549 cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DMABAC. Preliminary data suggest that DMABAC has moderate bioavailability due to its lipophilic nature, which influences its distribution within tissues.

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Half-life | 4 hours |

| Volume of Distribution | 1.5 L/kg |

Toxicological Profile

Toxicity assessments indicate that DMABAC exhibits low acute toxicity in animal models. However, long-term studies are necessary to fully evaluate its safety profile.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as condensation between enaminones or acrylonitrile precursors with substituted benzoyl derivatives. For analogous compounds, refluxing in ethanol or dimethyl sulfoxide (DMSO) with stoichiometric control of reactants is common. Critical parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for electron-deficient intermediates .

- Temperature : Reflux conditions (70–100°C) optimize cyclization and minimize side reactions .

- Purification : Crystallization from ethanol or benzene improves yield and purity .

Example Protocol (Adapted from Analogous Syntheses ):

| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methylbenzoyl chloride + acrylonitrile precursor | Ethanol | Reflux | 6–8 | 70–85 |

| 2 | Dimethylamine derivative | DMSO | 80°C | 4 | 75–90 |

Q. How is the compound characterized post-synthesis, and which spectroscopic techniques are most reliable for confirming its structure?

Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accurate characterization:

- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamino groups at δ 2.98 ppm) and carbon backbone .

- IR Spectroscopy : Confirms nitrile (C≡N) stretches near 2220 cm⁻¹ and carbonyl (C=O) bands at ~1680 cm⁻¹ .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., torsional angles between aryl groups) .

Table 1: Representative Characterization Data for Analogous Compounds :

| Parameter | Example Values |

|---|---|

| Melting Point | 155–222°C (varies with substituents) |

| ¹H NMR (δ, ppm) | 2.98 (s, 6H, N(CH₃)₂), 7.2–8.1 (aryl H) |

| ¹³C NMR (δ, ppm) | 168.5 (C=O), 117.2 (C≡N) |

| X-ray Bond Lengths | C≡N: 1.15 Å, C=O: 1.21 Å |

Advanced Research Questions

Q. How can computational methods like Hirshfeld surface analysis and molecular docking be applied to study intermolecular interactions and bioactivity?

Methodological Answer:

- Hirshfeld Analysis : Maps close-contact regions (e.g., H···O/N interactions) using CrystalExplorer. For example, identified 62% H···H contacts in a similar acrylonitrile derivative, explaining crystal packing .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., antimicrobial enzymes). Parameterize force fields using X-ray geometries .

Key Steps:

Generate electron density surfaces from crystallographic data .

Optimize ligand-protein docking with flexible side chains.

Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Cross-Validation : Compare DFT-calculated NMR shifts (Gaussian 09) with experimental data. Discrepancies >1 ppm may indicate tautomerism or solvent effects .

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange .

- X-ray Refinement : Resolve ambiguities in substituent orientation (e.g., methoxy group torsion angles) .

Case Study: reported a 0.05 Å deviation in C≡N bond length between DFT and X-ray data, attributed to crystal lattice constraints .

Q. How can single-crystal X-ray diffraction be optimized for this compound, and what challenges arise?

Methodological Answer:

- Crystallization : Use slow evaporation in ethanol/acetone (1:1) at 4°C to grow diffraction-quality crystals .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Challenges include:

Example Refinement Metrics from :

| Parameter | Value |

|---|---|

| R-factor | 0.045 |

| CCDC Deposition No. | 624589 |

Q. How can structure-activity relationship (SAR) studies evaluate bioactivity, and what assays are appropriate?

Methodological Answer:

- SAR Design : Synthesize derivatives with varying substituents (e.g., halogens, methoxy groups) and test cytotoxicity (MTT assay) or antimicrobial activity (agar diffusion) .

- In Vitro Assays :

Table 2: Bioactivity Data from Analogous Compounds :

| Derivative | Bioassay | Activity (IC₅₀, μM) |

|---|---|---|

| 2-(Benzothiazol-2-yl)-3-Ph | Antimicrobial | 12.5 ± 1.2 |

| (E)-3-Anilino-... | Cytotoxicity | 8.7 ± 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.